Fepradinol, (S)-
CAS No.: 1992829-67-0
Cat. No.: VC17026335
Molecular Formula: C12H19NO2
Molecular Weight: 209.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1992829-67-0 |
---|---|
Molecular Formula | C12H19NO2 |
Molecular Weight | 209.28 g/mol |
IUPAC Name | 2-[[(2S)-2-hydroxy-2-phenylethyl]amino]-2-methylpropan-1-ol |
Standard InChI | InChI=1S/C12H19NO2/c1-12(2,9-14)13-8-11(15)10-6-4-3-5-7-10/h3-7,11,13-15H,8-9H2,1-2H3/t11-/m1/s1 |
Standard InChI Key | PVOOBRUZWPQOER-LLVKDONJSA-N |
Isomeric SMILES | CC(C)(CO)NC[C@H](C1=CC=CC=C1)O |
Canonical SMILES | CC(C)(CO)NCC(C1=CC=CC=C1)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
Fepradinol, (S)-, with the systematic name 2-[[(2S)-2-hydroxy-2-phenylethyl]amino]-2-methylpropan-1-ol hydrochloride, has a molecular formula of and a molecular weight of 245.74 g/mol . The compound features a phenyl ring, hydroxyl group, and tertiary amine, all critical for its biological activity. Its stereochemistry is defined by the (S)-configuration at the chiral center, which influences receptor binding and pharmacokinetics .
Table 1: Physicochemical Properties of Fepradinol, (S)-
Property | Value | Source |
---|---|---|
Molecular Weight | 245.74 g/mol | |
Density | 1.084 g/cm³ | |
Boiling Point | 343°C (estimated) | |
SMILES | Cl.CC(C)(CO)NCC(O)C1=CC=CC=C1 | |
InChIKey | VJOOWJGUDMCBMI-RFVHGSKJSA-N |
The hydrochloride salt enhances solubility, facilitating bioavailability in oral formulations .
Synthesis and Manufacturing
Synthetic Routes
While detailed synthetic protocols are proprietary, available data suggest a multi-step process involving:
-
Amination: Introduction of the tertiary amine group via nucleophilic substitution.
-
Chiral Resolution: Separation of the (S)-enantiomer using chiral resolving agents or asymmetric catalysis.
-
Salt Formation: Reaction with hydrochloric acid to yield the hydrochloride salt .
Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to achieving high enantiomeric purity and yield .
Mechanism of Action
Anti-Inflammatory Activity
Fepradinol, (S)-, suppresses inflammation through a prostaglandin-independent pathway. In rodent models, it inhibited both early (0–3 hours) and late (24–48 hours) phases of concanavalin A-induced edema, outperforming indomethacin and piroxicam, which only affected the late phase . This dual-phase inhibition suggests modulation of histamine release and leukocyte migration .
Analgesic and Antipyretic Effects
The compound reduces pain and fever by targeting central nervous system receptors, potentially involving serotonergic or adrenergic pathways . In carrageenin-induced inflammation models, it decreased leukocyte infiltration and protein exudation without altering prostaglandin levels .
Pharmacological Applications
Inflammatory Disorders
Preclinical studies highlight efficacy in:
-
Zymosan-induced paw edema: Oral administration (10–50 mg/kg) reduced edema by 40–60%, comparable to cyproheptadine .
-
Neuropathic pain: Preliminary evidence suggests potential in spinal cord injury-related pain, though clinical validation is pending .
Comparative Advantages Over NSAIDs
Parameter | Fepradinol, (S)- | Indomethacin |
---|---|---|
Prostaglandin Inhibition | No | Yes |
Dual-Phase Edema Suppression | Yes | No (Late phase only) |
Gastrointestinal Toxicity Risk | Likely lower | High |
The absence of prostaglandin inhibition may reduce ulcerogenic risks, a common NSAID limitation .
Future Directions
Clinical Translation
Priority research areas include:
-
Phase I Trials: Establish pharmacokinetics and tolerability in humans.
-
Mechanistic Elucidation: Identify molecular targets via proteomic and transcriptomic analyses.
-
Formulation Optimization: Develop sustained-release formulations to enhance dosing convenience.
Combination Therapies
Synergistic effects with corticosteroids or biologics could broaden therapeutic applications, particularly in autoimmune diseases .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume